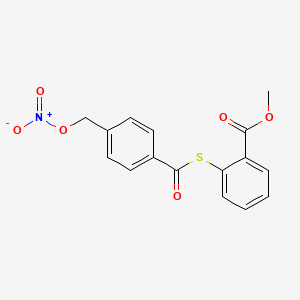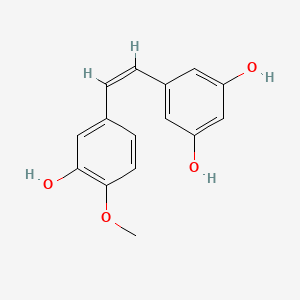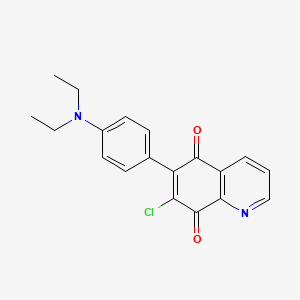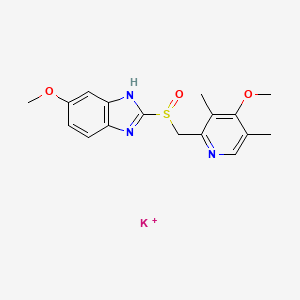
埃索美拉唑钾
描述
埃索美拉唑钾是一种质子泵抑制剂,主要用于减少胃酸分泌。它是埃索美拉唑的钾盐形式,埃索美拉唑是奥美拉唑的 S-异构体。该化合物广泛用于治疗胃食管反流病、消化性溃疡病和 Zollinger-Ellison 综合征。 埃索美拉唑钾通过抑制胃壁中的 H+/K±ATPase 酶来发挥作用,从而减少酸的产生 .
科学研究应用
埃索美拉唑钾在科学研究中具有广泛的应用:
化学: 用作研究质子泵抑制剂及其与酶相互作用的模型化合物。
生物学: 研究其对与酸分泌和酶抑制相关的细胞过程的影响。
医学: 广泛用于临床试验,用于治疗与酸相关的疾病,并研究其药代动力学和药效学。
工业: 用于治疗胃肠道疾病的药物制剂
作用机制
埃索美拉唑钾通过特异性抑制位于胃壁壁细胞上的 H+/K±ATPase 酶来发挥作用。该酶负责胃酸产生的最后一步。埃索美拉唑钾不可逆地与该酶结合,有效地减少了基础胃酸和刺激胃酸分泌。 这种抑制作用导致胃酸度长时间降低,从而减轻与酸相关的疾病 .
类似化合物:
奥美拉唑: S-异构体和 R-异构体的消旋混合物,比埃索美拉唑特异性差。
泮托拉唑: 另一种质子泵抑制剂,具有类似的作用机制,但药代动力学特征不同。
兰索拉唑: 功能类似,但化学结构和代谢不同。
雷贝拉唑: 与其他质子泵抑制剂相比,其作用起效快
埃索美拉唑钾的独特性: 埃索美拉唑钾的独特性在于它特异性抑制 H+/K±ATPase 酶及其 S-异构体构型,与消旋体奥美拉唑相比,其药代动力学性质得到改善。 这导致更有效且持续的抑制酸 .
生化分析
Biochemical Properties
Esomeprazole potassium plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. In the acidic compartment of parietal cells, esomeprazole potassium is protonated and converted into the active achivalsulfenamide . This active sulfenamide forms one or more covalent disulfenamide bonds with the proton pump hydrogen-potassium adenosetriphosphatase (H+/K+ATPase), thereby inhibiting its activity .
Cellular Effects
Esomeprazole potassium has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the secretion of hydrochloric acid from gastric parietal cells . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of esomeprazole potassium involves its conversion into an active achivalsulfenamide in the acidic environment of parietal cells . This active form then forms covalent disulfenamide bonds with the proton pump H+/K+ATPase, inhibiting its activity . This inhibition results in a decrease in the amount of gastric acid produced .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of esomeprazole potassium change over time. The pharmacokinetics of esomeprazole potassium are time and dose-dependent . There is a good correlation between the area under the curve (AUC) and the effect for esomeprazole potassium . These data suggest an increased acid inhibitory effect of esomeprazole potassium compared to omeprazole .
Dosage Effects in Animal Models
The effects of esomeprazole potassium vary with different dosages in animal models. The mean inhibition values of the pentagastrin-stimulated peak acid output on day 1 for 5, 10, and 20 mg of esomeprazole were 15%, 29%, and 46%, respectively . The corresponding day 5 values were 28%, 62%, and 90% .
Metabolic Pathways
Esomeprazole potassium is involved in metabolic pathways that interact with enzymes or cofactors. It suppresses the secretion of hydrochloric acid from gastric parietal cells via inhibition of the H+/K+ ATPase enzyme .
准备方法
合成路线和反应条件: 埃索美拉唑钾的合成涉及多个步骤,从中间体的制备开始。一种常见的合成方法包括 5-甲氧基-2-[(4-甲氧基-3,5-二甲基吡啶-2-基)甲基亚磺酰基]-1H-苯并咪唑与氢氧化钾的反应。 该反应通常在水性介质中于受控温度下进行,以确保生成所需的产物 .
工业生产方法: 埃索美拉唑钾的工业生产涉及使用与实验室类似的反应条件进行大规模合成。该过程包括将埃索美拉唑溶解在水中,加入一种良性溶剂,然后加热溶液。 然后加入无机钾盐以诱导成盐,接着进行结晶和过滤以获得最终产物 .
化学反应分析
反应类型: 埃索美拉唑钾会发生各种化学反应,包括:
氧化: 该反应可以使用高锰酸钾等氧化剂进行。
还原: 还原反应不太常见,但可以使用硼氢化钠等还原剂进行。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 醇性介质中的硼氢化钠。
取代: 醇中的强亲核试剂,如甲醇钠。
主要产物: 由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成亚砜,而取代反应会导致各种取代苯并咪唑衍生物 .
相似化合物的比较
Omeprazole: A racemic mixture of S- and R-isomers, less specific than Esomeprazole.
Pantoprazole: Another proton pump inhibitor with a similar mechanism but different pharmacokinetic profile.
Lansoprazole: Similar in function but differs in its chemical structure and metabolism.
Rabeprazole: Known for its rapid onset of action compared to other proton pump inhibitors
Uniqueness of Esomeprazole Potassium: Esomeprazole Potassium is unique due to its specific inhibition of the H+/K±ATPase enzyme and its S-isomer configuration, which provides improved pharmacokinetic properties over its racemic counterpart, Omeprazole. This results in more effective and sustained acid suppression .
属性
CAS 编号 |
161796-84-5 |
|---|---|
分子式 |
C17H18KN3O3S |
分子量 |
383.5 g/mol |
IUPAC 名称 |
potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChI 键 |
FOFFPEFVSRGLOZ-JIDHJSLPSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
手性 SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Key on ui other cas no. |
161796-84-5 |
Pictograms |
Irritant |
同义词 |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-omeprazole potassium enhance optical purity during synthesis?
A: Research demonstrates that optical purity of (S)-omeprazole potassium, synthesized via enantioselective oxidation of pyrmetazole using (1R)-(−)-10-camphorsulfonyloxaziridine, can be significantly improved. [] This enhancement is achieved through a carefully designed reslurrying process using methanol as the solvent. [] This process effectively removes impurities and enriches the final product with the desired (S)-enantiomer.
Q2: What are the structural characteristics of (S)-omeprazole potassium?
A: (S)-Omeprazole potassium is a specific crystalline form of the (S)-enantiomer of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole potassium salt. [, , ] This new crystalline form exhibits distinct properties compared to other forms of omeprazole.
Q3: What innovative methods exist for synthesizing (S)-omeprazole potassium?
A: Novel synthesis methods have been developed for preparing (S)-omeprazole potassium. One approach focuses on utilizing inexpensive and readily available starting materials, such as water and common organic solvents. [] This method also employs a cost-effective magnesium source to produce a specific hydrated form of (S)-omeprazole. [] Furthermore, the process utilizes a simple and efficient enantioselective oxidation to ensure high optical purity of the final compound. []
Q4: Are there alternative salt forms of (S)-omeprazole, and how are they prepared?
A: Yes, besides the potassium salt, there's (S)-omeprazole magnesium dihydrate. [] A specific method involves dissolving (S)-omeprazole potassium in dimethylformamide and reacting it with magnesium chloride hexahydrate. [] The resulting mixture undergoes extraction to isolate the salts, followed by precipitation of crystalline (S)-omeprazole magnesium dihydrate using an antisolvent like acetone, methyl isobutyl ketone, ethyl acetate, or methyl tert-butyl ether. []
Q5: What is the significance of developing a new crystalline form of (S)-omeprazole potassium?
A: The development of a new crystalline form of (S)-omeprazole potassium is significant due to its potential to offer improved pharmaceutical properties compared to existing forms. [] These improvements may include enhanced solubility, stability, bioavailability, and processability, ultimately leading to a more effective and convenient medication for patients.
Q6: What are the applications of (S)-omeprazole potassium in pharmaceutical preparations?
A: (S)-Omeprazole potassium, being an effective inhibitor of gastric acid secretion, holds promise in treating various gastrointestinal disorders. [] Its incorporation into pharmaceutical formulations enables the development of medications targeting conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


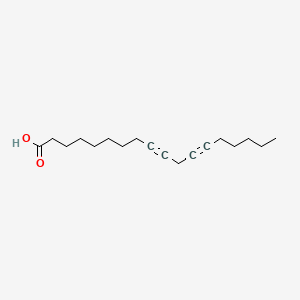
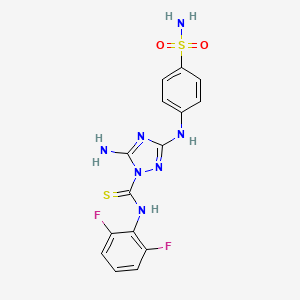

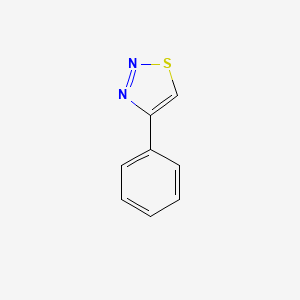
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
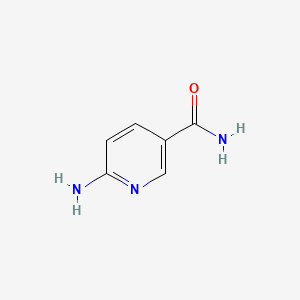
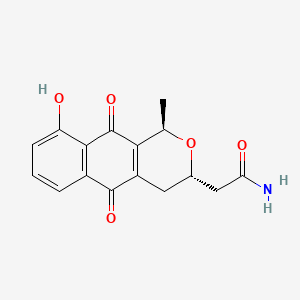

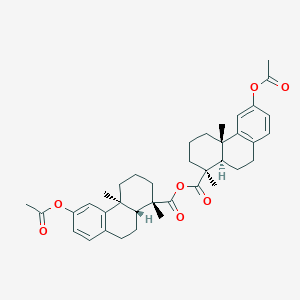
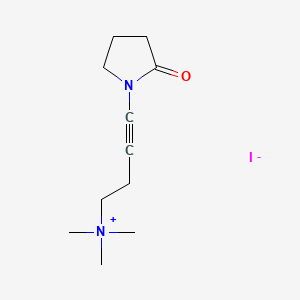
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)
